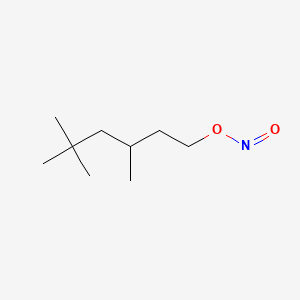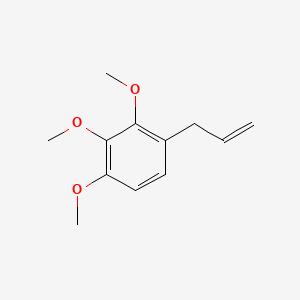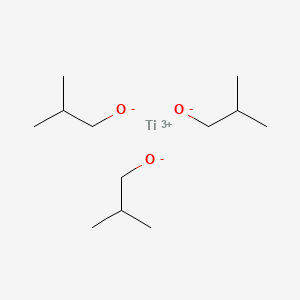
Titanium(3+) 2-methylpropanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Titanium(3+) 2-methylpropanolate typically involves the reaction of titanium(III) chloride with 2-methylpropanol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) center. The general reaction can be represented as: [ \text{TiCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(C}_4\text{H}_9\text{O)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Titanium(3+) 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The alkoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Titanium(IV) alkoxides.
Reduction: Reduced titanium species.
Substitution: New titanium complexes with different ligands
Scientific Research Applications
Titanium(3+) 2-methylpropanolate has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites .
Mechanism of Action
The mechanism by which Titanium(3+) 2-methylpropanolate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic transformations. The titanium center acts as a Lewis acid, activating substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote chemical transformations .
Comparison with Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Comparison: Titanium(3+) 2-methylpropanolate is unique due to its titanium(III) oxidation state, which imparts different reactivity compared to titanium(IV) compounds. This lower oxidation state allows it to participate in redox reactions that titanium(IV) compounds cannot. Additionally, the 2-methylpropanolate ligands provide steric hindrance, influencing the compound’s reactivity and stability .
Properties
CAS No. |
66087-02-3 |
|---|---|
Molecular Formula |
C12H27O3Ti |
Molecular Weight |
267.21 g/mol |
IUPAC Name |
2-methylpropan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C4H9O.Ti/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI Key |
MBNTUQMIWMXTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




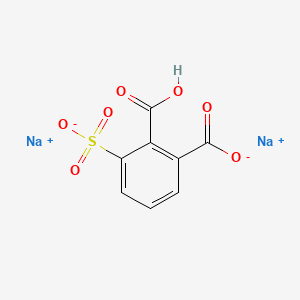
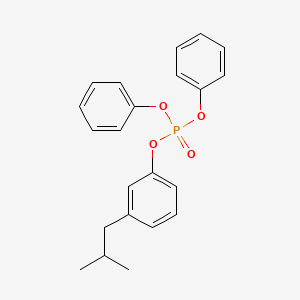
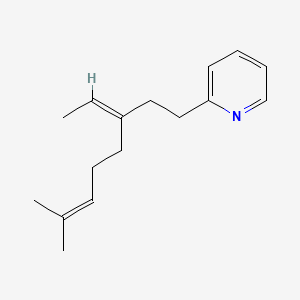

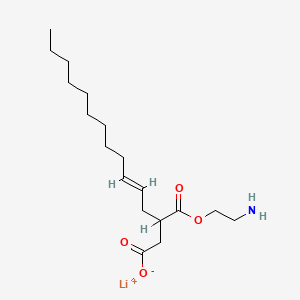
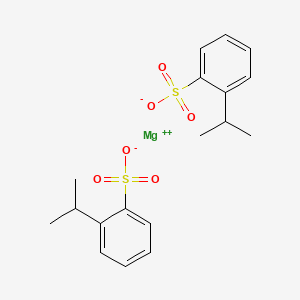
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

